

Application Notes and Protocols for In Vivo Studies with CCF0058981

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Compound of Interest

Compound Name: CCF0058981

Cat. No.: B15566814

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Introduction

CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.^[1] Inhibition of 3CLpro disrupts the processing of viral polyproteins, thereby halting viral replication. These application notes provide detailed protocols for the preparation and in vivo evaluation of **CCF0058981**, a promising candidate for COVID-19 research.^[1] The compound has demonstrated significant in vitro efficacy, with a half-maximal inhibitory concentration (IC₅₀) of 68 nM against SARS-CoV-2 3CLpro and a half-maximal effective concentration (EC₅₀) for cytopathic effect inhibition of 497 nM.^[1]

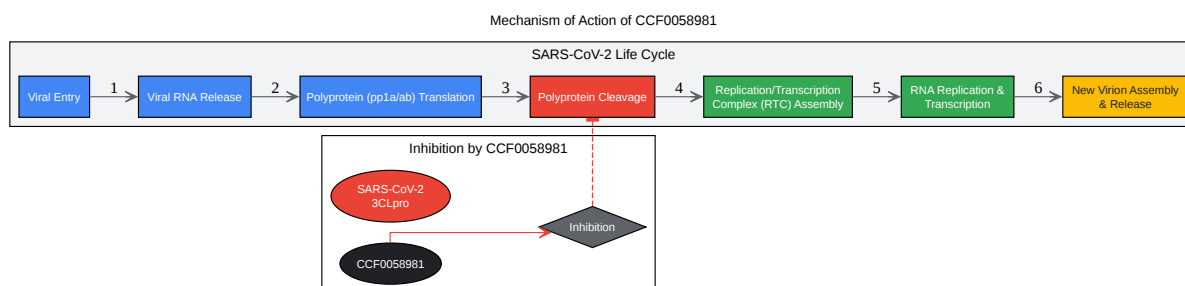
Physicochemical and In Vitro Properties

A summary of the key physicochemical and in vitro properties of **CCF0058981** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C24H19ClN6O	Not explicitly cited
Molecular Weight	442.9 g/mol	Not explicitly cited
CAS Number	2708934-53-4	Not explicitly cited
Mechanism of Action	Noncovalent inhibitor of SARS-CoV-2 3CLpro	[1]
IC50 (SARS-CoV-2 3CLpro)	68 nM	[1]
IC50 (SARS-CoV-1 3CLpro)	19 nM	[1]
EC50 (CPE Inhibition)	497 nM	[1]
EC50 (Plaque Reduction)	558 nM	[1]
CC50 (CPE Antiviral Assay)	>50 µM	[1]
Human Liver Microsome T1/2	21.1 min	[1]
Human Liver Microsome CLint	141 mL/min/kg	[1]

Signaling Pathway of SARS-CoV-2 3CLpro

The 3C-like protease (3CLpro) of SARS-CoV-2 plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This process is essential for the assembly of the viral replication and transcription complex (RTC). **CCF0058981**, as a noncovalent inhibitor, directly binds to the active site of 3CLpro, preventing this cleavage and thereby inhibiting viral replication.



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Caption: Mechanism of **CCF0058981** action on the SARS-CoV-2 replication cycle.

Experimental Protocols

Formulation of **CCF0058981** for In Vivo Administration

Due to its poor water solubility, **CCF0058981** requires a specific formulation for in vivo studies. Two recommended protocols for preparing a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection are provided below.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a 2.5 mg/mL suspended solution.

Materials:

- **CCF0058981** powder
- Dimethyl sulfoxide (DMSO), newly opened
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Ultrasonic bath

Procedure:

- Prepare a 25 mg/mL stock solution of **CCF0058981** in DMSO. If necessary, use an ultrasonic bath and adjust the pH to 2 with HCl to aid dissolution.
- In a sterile microcentrifuge tube, add the following solvents sequentially, ensuring thorough mixing after each addition:
 - 10% of the final volume with the 25 mg/mL **CCF0058981** stock solution in DMSO.
 - 40% of the final volume with PEG300.
 - 5% of the final volume with Tween-80.
 - 45% of the final volume with saline.
- Vortex the mixture thoroughly to ensure a uniform suspension.
- If precipitation occurs, use an ultrasonic bath to aid in resuspension.
- Prepare the formulation fresh on the day of use.

Example for preparing 1 mL of working solution:

- Add 100 µL of 25 mg/mL **CCF0058981** in DMSO to a sterile tube.
- Add 400 µL of PEG300 and mix well.
- Add 50 µL of Tween-80 and mix well.
- Add 450 µL of saline to bring the total volume to 1 mL.

- Vortex and sonicate as needed.

Protocol 2: DMSO/SBE- β -CD/Saline Formulation

This protocol also yields a 2.5 mg/mL suspended solution.

Materials:

- **CCF0058981** powder
- Dimethyl sulfoxide (DMSO), newly opened
- Captisol® (Sulfobutylether- β -cyclodextrin, SBE- β -CD)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Ultrasonic bath

Procedure:

- Prepare a 25 mg/mL stock solution of **CCF0058981** in DMSO.
- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- In a sterile microcentrifuge tube, add the following sequentially, mixing well after each addition:
 - 10% of the final volume with the 25 mg/mL **CCF0058981** stock solution in DMSO.
 - 90% of the final volume with the 20% SBE- β -CD in saline solution.
- Vortex and use an ultrasonic bath to ensure a uniform suspension.
- Prepare the formulation fresh on the day of use.

Suggested In Vivo Efficacy Study Protocol

Disclaimer: The following protocol is a general guideline based on in vivo studies of other noncovalent SARS-CoV-2 3CLpro inhibitors. The optimal animal model, dosage, and administration frequency for **CCF0058981** have not been publicly reported and should be determined empirically.

Objective: To evaluate the in vivo antiviral efficacy of **CCF0058981** in a mouse model of SARS-CoV-2 infection.

Animal Model:

- K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection, are a commonly used model.^{[2][3]} Other models to consider include BALB/c mice infected with a mouse-adapted SARS-CoV-2 strain or Syrian hamsters.^{[4][5]}

Experimental Groups:

- Vehicle control (formulation without **CCF0058981**)
- **CCF0058981** (low dose)
- **CCF0058981** (high dose)
- Positive control (e.g., Nirmatrelvir/Ritonavir)

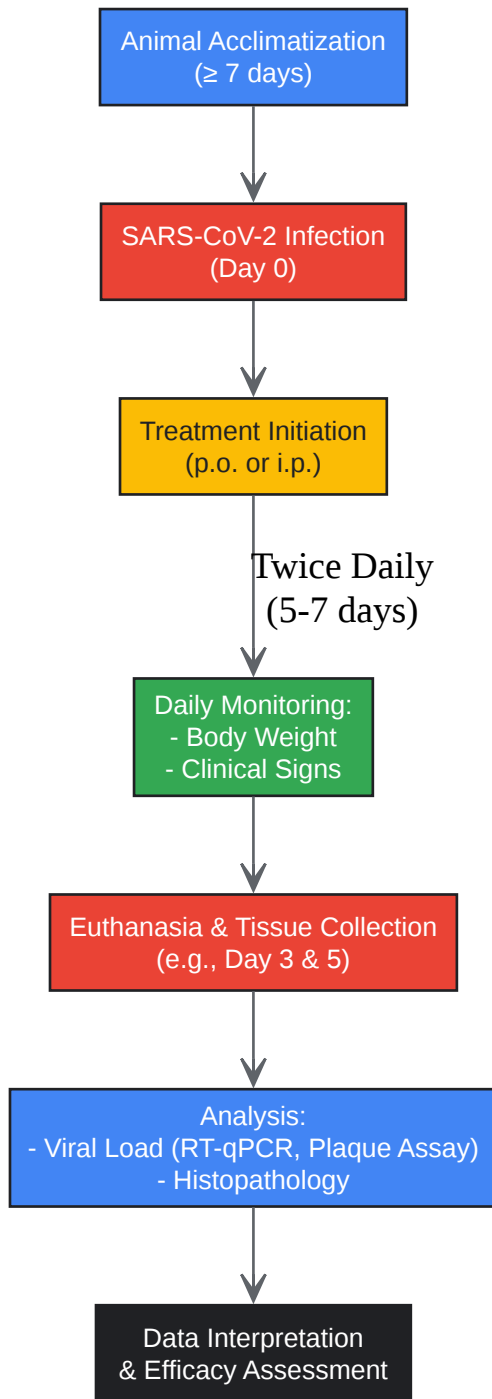
Procedure:

- Acclimatize animals for at least 7 days before the start of the experiment.
- On day 0, infect mice intranasally with a standardized dose of SARS-CoV-2.
- Initiate treatment with **CCF0058981** or vehicle control at a predetermined time post-infection (e.g., 4 hours post-infection for prophylactic studies or 12-24 hours post-infection for therapeutic studies).
- Administer the treatment (e.g., orally or intraperitoneally) twice daily for 5-7 consecutive days.
- Monitor animal body weight and clinical signs of disease daily.

- At predetermined time points (e.g., day 3 and day 5 post-infection), euthanize a subset of animals from each group and collect tissues (lungs, nasal turbinates) for virological and pathological analysis.
- Quantify viral load in the tissues using RT-qPCR and/or plaque assay.
- Perform histopathological analysis of lung tissues to assess inflammation and tissue damage.

Experimental Workflow

In Vivo Efficacy Study Workflow



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Caption: A generalized workflow for in vivo efficacy studies of **CCF0058981**.

Data Presentation

All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table Example: In Vivo Efficacy Data Summary

Treatment Group	N	Mean Body Weight Change (%) at Day 5	Mean Lung Viral Titer (PFU/g) at Day 5	Mean Lung Histopathology Score at Day 5
Vehicle Control	8			
CCF0058981 (X mg/kg)	8			
CCF0058981 (Y mg/kg)	8			
Positive Control	8			

Conclusion

These application notes provide a comprehensive guide for the preparation and in vivo evaluation of the SARS-CoV-2 3CLpro inhibitor, **CCF0058981**. The provided formulation protocols are essential for overcoming the compound's poor solubility and achieving adequate exposure in animal models. The suggested in vivo efficacy protocol, based on studies with similar compounds, offers a robust starting point for evaluating the therapeutic potential of **CCF0058981**. Careful experimental design and data analysis, as outlined, will be crucial in determining the in vivo efficacy of this promising antiviral candidate.

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